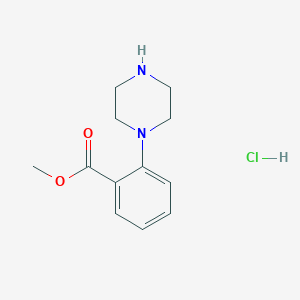
Methyl 2-(piperazin-1-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
Methyl 2-(piperazin-1-yl)benzoate hydrochloride derivatives have been investigated for their luminescent properties and photo-induced electron transfer capabilities. Specifically, compounds with piperazine substituents, including those similar in structure to Methyl 2-(piperazin-1-yl)benzoate hydrochloride, exhibit fluorescence quantum yields that are characteristic of pH probes. These compounds demonstrate the ability to undergo charge separation in excited states, showcasing their potential in luminescent applications and as fluorescence probes for detecting changes in pH levels (Gan, Chen, Chang, & Tian, 2003).
Corrosion Inhibition
Piperazine derivatives, including those structurally related to Methyl 2-(piperazin-1-yl)benzoate hydrochloride, have been studied for their effectiveness as corrosion inhibitors. In particular, benzimidazole derivatives with piperazine substituents have shown high inhibition efficiency for steel in acidic environments. These findings suggest the potential for using similar compounds in protecting metal surfaces against corrosion, highlighting the versatility of piperazine derivatives in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Antidepressant and Antianxiety Activities
Research on novel piperazine derivatives, including those structurally related to Methyl 2-(piperazin-1-yl)benzoate hydrochloride, has indicated significant antidepressant and antianxiety activities. These activities were observed in animal models, suggesting the therapeutic potential of these compounds in treating mood disorders. The ability of these compounds to modulate mood and behavior underscores the importance of piperazine derivatives in pharmaceutical research (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
ACAT-1 Inhibition for Treatment of Diseases
Methyl 2-(piperazin-1-yl)benzoate hydrochloride and similar compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These inhibitors exhibit significant selectivity and improved aqueous solubility, making them promising candidates for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis. The design and discovery of these inhibitors demonstrate the potential of piperazine derivatives in developing novel treatments for cardiovascular diseases (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Binding Characteristics with Bovine Serum Albumin
The interaction between bovine serum albumin (BSA) and piperazine derivatives, akin to Methyl 2-(piperazin-1-yl)benzoate hydrochloride, has been explored to understand the pharmacokinetic mechanism of these drugs. Studies involving fluorescence spectroscopy have provided insights into the binding dynamics and the induced structural changes in BSA, offering valuable information on the drug's bioavailability and distribution (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-(piperazin-1-yl)benzoate hydrochloride is a piperazine derivative . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of topoisomerase II disrupts the process of DNA replication and repair. This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell growth and proliferation.
Pharmacokinetics
Piperazine compounds are generally well-absorbed and widely distributed in the body . They are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of Methyl 2-(piperazin-1-yl)benzoate hydrochloride’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting topoisomerase II and disrupting DNA replication and repair, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Action Environment
The action, efficacy, and stability of Methyl 2-(piperazin-1-yl)benzoate hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
methyl 2-piperazin-1-ylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQQBYYTSFLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)benzoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


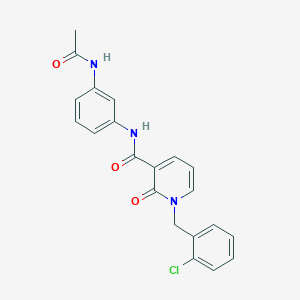
![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
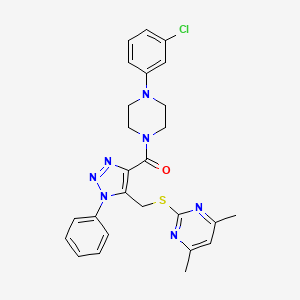
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)
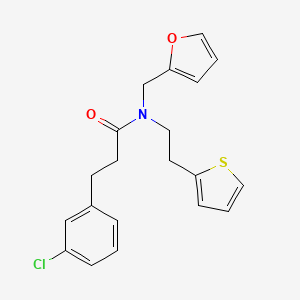
![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)
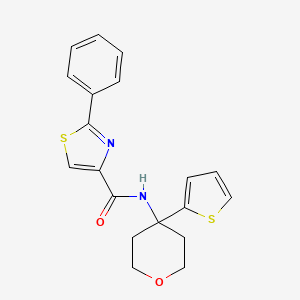
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)
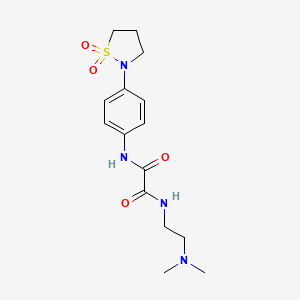
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)
